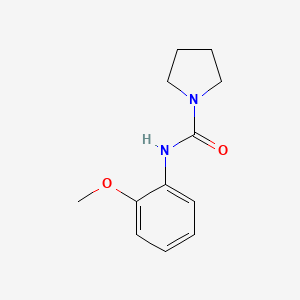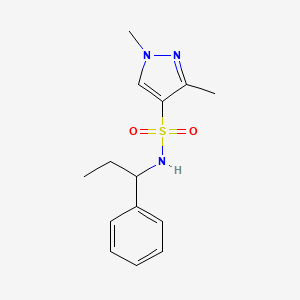
N-(3,5-dimethoxyphenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,5-dimethoxyphenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine, commonly referred to as DMPP, is a chemical compound that has been widely studied for its potential applications in various scientific fields. DMPP is a potent activator of nicotinic acetylcholine receptors and has been shown to have a range of biochemical and physiological effects. In
Wirkmechanismus
DMPP is a potent activator of nicotinic acetylcholine receptors, which are ligand-gated ion channels that are widely expressed in the nervous system. When DMPP binds to these receptors, it causes the influx of cations such as sodium and calcium into the cell, leading to depolarization and the release of neurotransmitters. DMPP has been shown to have a high affinity for nicotinic acetylcholine receptors, making it a useful tool for studying the function of these receptors.
Biochemical and Physiological Effects:
DMPP has a range of biochemical and physiological effects, including the activation of nicotinic acetylcholine receptors, the release of neurotransmitters, and the modulation of synaptic transmission. DMPP has been shown to increase the release of acetylcholine, dopamine, and glutamate, and to enhance synaptic transmission in various brain regions. DMPP has also been shown to have anxiolytic and analgesic effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
DMPP has several advantages as a tool for studying nicotinic acetylcholine receptors and synaptic transmission. It is a potent and selective activator of these receptors, making it a useful tool for investigating their function. DMPP is also relatively stable and easy to handle, making it a convenient tool for lab experiments. However, DMPP has some limitations, including its potential toxicity and the fact that it may not accurately reflect the effects of endogenous neurotransmitters.
Zukünftige Richtungen
There are several future directions for research on DMPP. One area of interest is the development of new drugs that target nicotinic acetylcholine receptors. DMPP could be used as a tool for identifying potential drug candidates and for investigating the mechanisms of action of these drugs. Another area of interest is the role of nicotinic acetylcholine receptors in disease states such as Alzheimer's disease and schizophrenia. DMPP could be used to investigate the potential therapeutic effects of drugs that target these receptors in these conditions. Finally, DMPP could be used to investigate the role of nicotinic acetylcholine receptors in other physiological processes, such as immune function and inflammation.
Synthesemethoden
DMPP can be synthesized using a multistep process that involves the reaction of 3,5-dimethoxyphenylacetonitrile with 4,6-dimethyl-2-pyrimidinylamine to produce the intermediate N-(3,5-dimethoxyphenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)urea. This intermediate is then treated with cyanogen bromide to produce DMPP.
Wissenschaftliche Forschungsanwendungen
DMPP has been extensively studied for its potential applications in various scientific fields. It has been shown to have a range of biochemical and physiological effects, including the activation of nicotinic acetylcholine receptors, the release of neurotransmitters, and the modulation of synaptic transmission. DMPP has been used in studies on the nervous system, including investigations into the mechanisms of synaptic transmission, the effects of drugs on neurotransmitter release, and the role of nicotinic acetylcholine receptors in learning and memory.
Eigenschaften
IUPAC Name |
1-(3,5-dimethoxyphenyl)-2-(4,6-dimethylpyrimidin-2-yl)guanidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O2/c1-9-5-10(2)18-15(17-9)20-14(16)19-11-6-12(21-3)8-13(7-11)22-4/h5-8H,1-4H3,(H3,16,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRDSBBAVUWTFNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N=C(N)NC2=CC(=CC(=C2)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)/N=C(/N)\NC2=CC(=CC(=C2)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-(dimethylamino)propyl]-5-(2-fluorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5437567.png)
![4-({methyl[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]amino}methyl)-1H-pyrazole-3-carboxylic acid](/img/structure/B5437594.png)
![4-({[4-(dimethylamino)phenyl]amino}methylene)-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5437599.png)

![2-[2-(2,4-dinitrophenyl)carbonohydrazonoyl]-1-hydroxy-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5437610.png)
![1-(2,4-dimethyl-4H-pyrazolo[1,5-a]benzimidazol-3-yl)-3-(4-methoxyphenyl)-2-propen-1-one](/img/structure/B5437613.png)
![N,2,2-trimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide](/img/structure/B5437621.png)
![2-(1H-benzimidazol-2-yl)-3-{2-[(2-chloro-6-fluorobenzyl)oxy]phenyl}acrylonitrile](/img/structure/B5437634.png)
![8-[2-(2,3-dimethylphenoxy)ethyl]-1-oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B5437637.png)

![3-(2-hydroxyethyl)-6-iodo-2-[2-(2-nitrophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5437647.png)
![3-[(3-hydroxyphenyl)amino]-1-(5-methyl-2-furyl)-2-buten-1-one](/img/structure/B5437653.png)

![2,5-dimethyl-7-[3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5437661.png)